molecular formula C25H26N4O3S B2884517 N-[2-(3,4-dimethoxyphenyl)ethyl]-5-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]pyrazolidine-3-carboxamide CAS No. 1299486-19-3

N-[2-(3,4-dimethoxyphenyl)ethyl]-5-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]pyrazolidine-3-carboxamide

Cat. No. B2884517
CAS RN: 1299486-19-3
M. Wt: 462.57
InChI Key: ZIRYQHSNCQNCLA-UHFFFAOYSA-N
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Description

“N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide” is a chemical compound with the formula C12H17NO3 . It has a molecular weight of 223.2683 . The structure of this compound is available as a 2D Mol file or as a computed 3D SD file .


Molecular Structure Analysis

The molecular structure of “N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide” can be viewed using Java or Javascript . The IUPAC Standard InChIKey for this compound is WEQRLEDPPGQGOP-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide” is an off-white powder . It is soluble in non-polar organic solvents but insoluble in water . It has a savoury, meat-like aroma .

Scientific Research Applications

Synthesis and Cytotoxic Activity

A study by Deady et al. (2003) focused on the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, including compounds with 3,4-dimethoxyphenyl elements similar to the chemical structure . These compounds demonstrated potent cytotoxic activities against various cancer cell lines, such as murine P388 leukemia and human Jurkat leukemia cells, with some exhibiting IC50 values less than 10 nM. This research highlights the potential of such compounds in cancer therapy due to their significant cytotoxic effects (Deady et al., 2003).

Crystal Structure and Surface Analysis

Prabhuswamy et al. (2016) conducted a study on the crystal structure and Hirshfeld surface analysis of a compound featuring a 3,4-dimethoxyphenyl component. This research provides valuable insights into the molecular configuration and interactions, crucial for understanding the compound's behavior and potential applications in materials science and pharmacology (Prabhuswamy et al., 2016).

Antimicrobial Evaluation

Spoorthy et al. (2021) explored the synthesis, characterization, and antimicrobial evaluation of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, incorporating 3,4-dimethoxyphenyl components. This study highlighted the antimicrobial potential of these compounds, offering a foundation for developing new antimicrobial agents (Spoorthy et al., 2021).

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-5-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]pyrazolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O3S/c1-15-5-8-18(9-6-15)25-27-16(2)23(33-25)19-14-20(29-28-19)24(30)26-12-11-17-7-10-21(31-3)22(13-17)32-4/h5-10,13,19-20,28-29H,11-12,14H2,1-4H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWBGMMYGBQGHRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(S2)C3CC(NN3)C(=O)NCCC4=CC(=C(C=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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